molecular formula C11H14O2 B096102 phenyl 3-methylbutanoate CAS No. 15806-38-9

phenyl 3-methylbutanoate

Cat. No.: B096102
CAS No.: 15806-38-9
M. Wt: 178.23 g/mol
InChI Key: GBXSANZZKSPQKM-UHFFFAOYSA-N
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Description

phenyl 3-methylbutanoate, also known as 3-methylbutyric acid phenyl ester, is an organic compound with the molecular formula C11H14O2. It is a type of ester formed from 3-methylbutanoic acid and phenol. This compound is known for its pleasant fruity aroma and is often used in the fragrance and flavor industries .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-methylbutanoic acid, phenyl ester typically involves the esterification reaction between 3-methylbutanoic acid and phenol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants under reflux conditions to drive the reaction to completion. The general reaction scheme is as follows:

3-Methylbutanoic acid+PhenolH2SO43-Methylbutanoic acid, phenyl ester+H2O\text{3-Methylbutanoic acid} + \text{Phenol} \xrightarrow{\text{H}_2\text{SO}_4} \text{phenyl 3-methylbutanoate} + \text{H}_2\text{O} 3-Methylbutanoic acid+PhenolH2​SO4​​3-Methylbutanoic acid, phenyl ester+H2​O

Industrial Production Methods: In an industrial setting, the production of 3-methylbutanoic acid, phenyl ester can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, which helps in maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: phenyl 3-methylbutanoate undergoes several types of chemical reactions, including:

    Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back to 3-methylbutanoic acid and phenol.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Transesterification: The ester can react with another alcohol to form a different ester and phenol.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Transesterification: Catalysts such as sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).

Major Products Formed:

    Hydrolysis: 3-Methylbutanoic acid and phenol.

    Reduction: 3-Methylbutanol and phenol.

    Transesterification: A new ester and phenol.

Scientific Research Applications

phenyl 3-methylbutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-methylbutanoic acid, phenyl ester primarily involves its interaction with olfactory receptors in the nose, which leads to the perception of its fruity aroma. In biological systems, esters like 3-methylbutanoic acid, phenyl ester can be hydrolyzed by esterases to release the corresponding acid and alcohol, which can then participate in various metabolic pathways .

Comparison with Similar Compounds

    3-Methylbutanoic acid methyl ester: Similar in structure but with a methyl group instead of a phenyl group.

    3-Methylbutanoic acid ethyl ester: Similar in structure but with an ethyl group instead of a phenyl group.

    Butanoic acid, phenyl ester: Similar in structure but without the methyl group on the butanoic acid.

Uniqueness: phenyl 3-methylbutanoate is unique due to its specific combination of a branched-chain acid and a phenyl group, which imparts distinct chemical properties and a unique aroma profile compared to other esters .

Properties

IUPAC Name

phenyl 3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-9(2)8-11(12)13-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBXSANZZKSPQKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)OC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00876469
Record name BUTANOIC ACID, 3-METHYL-, PHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15806-38-9
Record name 3-Methylbutanoic acid, phenyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015806389
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC523856
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523856
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name BUTANOIC ACID, 3-METHYL-, PHENYL ESTER
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00876469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Methylbutanoic acid, phenyl ester
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T35CS6N8FL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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